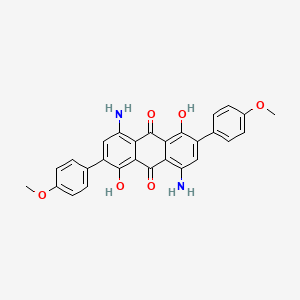4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone
CAS No.: 79542-42-0
Cat. No.: VC17606551
Molecular Formula: C28H22N2O6
Molecular Weight: 482.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79542-42-0 |
|---|---|
| Molecular Formula | C28H22N2O6 |
| Molecular Weight | 482.5 g/mol |
| IUPAC Name | 4,8-diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C28H22N2O6/c1-35-15-7-3-13(4-8-15)17-11-19(29)21-23(25(17)31)27(33)22-20(30)12-18(26(32)24(22)28(21)34)14-5-9-16(36-2)10-6-14/h3-12,31-32H,29-30H2,1-2H3 |
| Standard InChI Key | JRKWACBPHRCXQH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=C(C(=C4C3=O)O)C5=CC=C(C=C5)OC)N)N |
Introduction
Chemical Structure and Molecular Configuration
Atomic Composition and Bonding
The compound’s structure derives from the anthraquinone framework (C14H8O2), with substitutions at positions 1, 2, 4, 5, 6, and 8. Key features include:
-
Amino groups (-NH2) at positions 4 and 8.
-
Hydroxyl groups (-OH) at positions 1 and 5.
This substitution pattern creates a conjugated π-system enhanced by electron-donating groups, influencing its optical and electronic properties. The methoxyphenyl substituents introduce steric bulk and modulate solubility, while the amino and hydroxyl groups facilitate hydrogen bonding and redox activity .
Synthesis and Manufacturing Processes
Traditional Synthetic Routes
The compound is synthesized via sequential functionalization of anthraquinone precursors. A representative pathway involves:
-
Nitration and Reduction: 1,5-Dihydroxyanthraquinone is nitrated to introduce nitro groups at positions 4 and 8, followed by reduction to amino groups using sodium sulfide .
-
Arylation: The intermediate is reacted with 4-methoxyphenol in concentrated sulfuric acid with boric acid as a catalyst, facilitating electrophilic substitution at positions 2 and 6 .
Patent-Based Methodologies
A patented process (US4111966A) optimizes the arylation step using 1,5-dihydroxy-4,8-diaminoanthraquinone-2,6-disulphonic acid as a precursor :
-
Sulfonation: Introduction of sulfonic acid groups enhances solubility and reaction kinetics.
-
Schmidt Reaction: The precursor reacts with 4-methoxyphenol in 96–100% H2SO4 at 0–10°C, forming a leuco intermediate.
-
Desulfonation and Reduction: Hydrolysis at 80–100°C removes sulfonic acid groups, yielding the target compound.
Key Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Temperature | 0–10°C (arylation) |
| Catalyst | Boric acid |
| Solvent | Concentrated H2SO4 |
| Reaction Time | 4–6 hours |
This method achieves ≥85% yield with improved purity compared to earlier techniques .
Physicochemical Properties
Thermal Stability and Solubility
-
Melting Point: Estimated >300°C (based on anthraquinone analogs) .
-
Solubility: Limited solubility in polar solvents (e.g., water, ethanol) due to hydrophobic methoxyphenyl groups; soluble in DMSO and DMF .
Optical Properties
The compound’s absorption spectrum is redshifted relative to unsubstituted anthraquinone, with:
Industrial and Research Applications
Textile Dyeing
The compound serves as a disperse dye for synthetic fibers, particularly polyester. Its planar structure and substituents enhance:
-
Fastness Properties: Resistance to washing (Grade 4–5) and sublimation (Grade 4) .
-
Color Intensity: Deep blue shades due to extended conjugation .
Organic Electronics
Preliminary studies suggest utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume